REACTION_CXSMILES
|
[Br-:1].C[N+](C)(C)C1C=CC=CC=1.BrBr.[CH3:14][C:15]1[S:16][C:17]([C:21](=[O:23])[CH3:22])=[C:18]([CH3:20])[N:19]=1.Br>C(OCC)C.C(#N)C.C(O)(=O)C>[Br:1][CH2:22][C:21]([C:17]1[S:16][C:15]([CH3:14])=[N:19][C:18]=1[CH3:20])=[O:23] |f:0.1.2|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
[Br-].C[N+](C1=CC=CC=C1)(C)C.BrBr
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with aqueous Na2S2O5 solution (5% w/v, 20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with diethyl ether (25 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 solution (2×25 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residue was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(N=C(S1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 764 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |